2-Chloro-4-methoxypyrimidine

Synthetic Chemistry Process Development Cost Efficiency

This 2-Chloro-4-methoxypyrimidine (≥98%) is a strategic heterocyclic intermediate optimized for specific cross-coupling reactions, unlike generic dichloro analogs. Its defined substitution pattern ensures reliable regioselectivity and up to 95% synthetic yield, minimizing process re-optimization. Proven in BTK inhibitor and Rilpivirine (NNRTI) synthesis, it's ideal for scalable API manufacturing and high-throughput medicinal chemistry requiring consistent, high-purity building blocks.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 22536-63-6
Cat. No. B1349098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxypyrimidine
CAS22536-63-6
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)Cl
InChIInChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
InChIKeyBDXYNMVQMBCTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxypyrimidine (CAS 22536-63-6) Procurement Guide: Core Specifications & Class Position


2-Chloro-4-methoxypyrimidine (CAS: 22536-63-6) is a key heterocyclic intermediate featuring a pyrimidine ring with a chlorine atom at the 2-position and a methoxy group at the 4-position [1]. With a molecular formula of C5H5ClN2O and a molecular weight of 144.56 g/mol, this compound is primarily utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals . Its value proposition lies in its defined substitution pattern, which confers specific reactivity and enables its use in the construction of more complex molecular architectures, such as kinase inhibitors and antiviral agents, as documented in patent literature [2].

Strategic Procurement of 2-Chloro-4-methoxypyrimidine: Why Analog Interchange Is High-Risk


Direct substitution of 2-Chloro-4-methoxypyrimidine with close analogs like 2,4-dichloropyrimidine or other methoxy/chloro regioisomers is not a trivial 'drop-in' replacement due to fundamental differences in reactivity and stability [1]. The 2-chloro-4-methoxypyrimidine architecture is engineered for specific chemo- and regioselective transformations, particularly in sequential cross-coupling reactions, where the methoxy group acts as a directing and modulating element, a feature absent in the parent dichloro compound [2]. Moreover, this specific substitution pattern provides a unique combination of stability and reactivity, which can be critical for achieving high yields and avoiding side reactions in complex, multi-step synthetic routes. Procurement of analogs would necessitate significant re-optimization of synthetic protocols and could compromise the downstream yield, purity, and overall viability of a project, especially in regulated or scaled-up environments .

Quantitative Evidence for 2-Chloro-4-methoxypyrimidine Differentiation vs. Analogues


Synthetic Yield Benchmark: 2-Chloro-4-methoxypyrimidine vs. Regioisomer Mixture

The synthetic accessibility of 2-Chloro-4-methoxypyrimidine from the common starting material 2,4-dichloropyrimidine is highly efficient, with reported yields of up to 95% for the pure, isolated 4-methoxy regioisomer [1]. This is a critical differentiator compared to non-selective or low-yielding syntheses of analogous compounds, directly impacting the cost of goods and the feasibility of large-scale production. In contrast, a synthesis that produces a mixture of 2- and 4-substituted regioisomers would require additional, often costly, purification steps.

Synthetic Chemistry Process Development Cost Efficiency

Procurement-Ready Purity: Comparative Specification of 2-Chloro-4-methoxypyrimidine

Reputable suppliers specify 2-Chloro-4-methoxypyrimidine at a minimum HPLC purity of 98.5% with a low impurity profile (≤0.5% total related substances) [1]. This level of purity is essential for reliable performance in sensitive reactions like cross-couplings. In comparison, less specialized or lower-grade pyrimidine intermediates might be offered at purities of 95-97%, which can introduce unknown variables and side reactions, particularly in a research or development setting.

Quality Control Analytical Chemistry Procurement

Reactivity Advantage: Chemoselectivity in Cross-Coupling Reactions

2-Chloro-4-methoxypyrimidine is engineered for high reactivity in cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Its defined structure allows for chemoselective functionalization at the C2 chloro site while leaving the C4 methoxy group intact for further manipulation, which is a distinct advantage over 2,4-dichloropyrimidine, where C4 substitution is typically favored [2]. This predictable reactivity simplifies the synthetic route to complex, di-substituted pyrimidines.

Medicinal Chemistry Cross-Coupling Reaction Optimization

Validated Pharmaceutical Utility: Role as a Key Intermediate in Patented Drugs

2-Chloro-4-methoxypyrimidine is explicitly claimed as a key intermediate in the synthesis of specific drug candidates, including Rilpivirine (an HIV NNRTI) and various Bruton's tyrosine kinase (BTK) inhibitors . This represents a higher level of validation compared to many analogous compounds, which may only be mentioned generically in the literature or have no proven downstream utility in commercializable molecules.

Drug Discovery Patent Analysis API Synthesis

2-Chloro-4-methoxypyrimidine: Evidence-Based Application Scenarios for Procurement


Large-Scale Synthesis of Advanced Pharmaceutical Intermediates

Based on the evidence of high synthetic yield (up to 95%) and the defined chemoselectivity for cross-couplings [1], 2-Chloro-4-methoxypyrimidine is the preferred procurement choice for process chemists developing scalable routes to complex pyrimidine-containing drug candidates. The high yield and predictable reactivity minimize the cost of goods and simplify process validation, making it suitable for API manufacturing campaigns requiring multi-kilogram quantities.

Building Block for Kinase Inhibitor Libraries

Given its validated role in the synthesis of BTK inhibitors and the high commercial purity (≥98.5%) required for consistent library synthesis [2], this compound is an optimal building block for medicinal chemistry groups focused on kinase targets. The high purity ensures reliable outcomes in parallel synthesis and high-throughput screening, reducing the time and cost associated with failed reactions and false negatives in biological assays.

Development of Antiviral Therapeutics

The direct link to the synthesis of Rilpivirine, a marketed HIV drug , positions 2-Chloro-4-methoxypyrimidine as a strategic starting material for programs developing next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other antiviral agents. Procurement of this specific compound allows research teams to leverage established synthetic precedents and potential supply chain connections.

High-Throughput Experimentation (HTE) and Reaction Screening

For groups employing HTE to explore new chemical space, the combination of high, reliable purity (≥98.5%) [2] and defined cross-coupling reactivity [1] is critical. Using a lower-purity or less-defined analog introduces variables that can confound HTE results. 2-Chloro-4-methoxypyrimidine minimizes this risk, ensuring that the results of reaction screening are attributable to the intended chemical transformation rather than unknown impurities or regioisomeric mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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